molecular formula C15H14Cl2O3 B1428404 Methyl 2',3'-dichloro-3-methyl-5-oxo-1,2,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate CAS No. 1801167-49-6

Methyl 2',3'-dichloro-3-methyl-5-oxo-1,2,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate

Cat. No.: B1428404
CAS No.: 1801167-49-6
M. Wt: 313.2 g/mol
InChI Key: CJGXMVYFHUEJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characteristics

Nomenclature and Identification

IUPAC and Common Names

The compound's official International Union of Pure and Applied Chemistry nomenclature is designated as Methyl 2',3'-dichloro-3-methyl-5-oxo-1,2,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate. This systematic name reflects the complete structural organization of the molecule, indicating the presence of dichlorine substitution at the 2' and 3' positions of the biphenyl system, a methyl group at position 3, and a methyl ester functionality at the 2-carboxylate position. The nomenclature follows standard IUPAC conventions for bicyclic compounds with multiple functional groups and substituents.

Alternative systematic naming conventions have been documented in chemical databases, including the designation as Methyl 6-(2,3-dichlorophenyl)-2-methyl-4-oxocyclohex-2-ene-1-carboxylate. This alternative nomenclature emphasizes the cyclohexene core structure with its specific substitution pattern and functional group arrangements. Additionally, the compound has been referenced as 2-Cyclohexene-1-carboxylic acid, 6-(2,3-dichlorophenyl)-2-methyl-4-oxo-, methyl ester, which provides another systematic approach to describing the molecular architecture.

Registry Numbers and Database Identifiers

The compound has been assigned the Chemical Abstracts Service registry number 1801167-49-6, which serves as the primary identifier for this specific molecular structure. This CAS number was established and is consistently referenced across multiple chemical databases and scientific literature sources. The PubChem database has catalogued this compound under the Compound Identifier number 59316875, providing a standardized reference for digital chemical information systems.

Additional database identifiers include the UNII designation Y824RM3A24, which represents the United States Food and Drug Administration's Unique Ingredient Identifier system. The compound has also been assigned various internal database codes, including SCHEMBL1709126, BXC16749, DS-007676, and F19364, which facilitate cross-referencing across different chemical information platforms. These multiple identifier systems ensure comprehensive tracking and referencing capabilities within the global chemical information infrastructure.

Synonyms and Alternative Designations

The compound is recognized under numerous synonymous designations that reflect different naming conventions and database preferences. Primary synonyms include Methyl 6-(2,3-dichlorophenyl)-2-methyl-4-oxo-2-cyclohexene-1-carboxylate and Methyl 6-(2,3-dichlorophenyl)-2-methyl-4-oxocyclohex-2-ene-1-carboxylate. These variations primarily differ in their representation of the cyclohexene ring system and its double bond positioning.

Properties

IUPAC Name

methyl 6-(2,3-dichlorophenyl)-2-methyl-4-oxocyclohex-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O3/c1-8-6-9(18)7-11(13(8)15(19)20-2)10-4-3-5-12(16)14(10)17/h3-6,11,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGXMVYFHUEJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1C(=O)OC)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2',3'-dichloro-3-methyl-5-oxo-1,2,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate (commonly referred to as Clevidipine Impurity 13) is a compound with notable biological activity primarily studied within the context of its role as an impurity in the antihypertensive drug Clevidipine. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H14Cl2O3
  • Molecular Weight : 313.18 g/mol
  • CAS Number : 1801167-49-6
  • Appearance : Off-white solid
  • Solubility : Soluble in methanol
  • Storage Conditions : Recommended at 2-8°C

This compound is structurally related to dihydropyridine calcium channel blockers. Its mechanism primarily involves the modulation of calcium influx through L-type calcium channels, which plays a crucial role in vascular smooth muscle contraction and cardiac muscle contraction. This action contributes to its potential effects on blood pressure regulation.

Case Studies and Clinical Observations

A study published in The Journal of Clinical Hypertension highlighted the efficacy of Clevidipine in managing hypertensive crises. While the impurity was not directly studied in this context, understanding the parent compound's performance provides insights into potential biological activities of methyl 2',3'-dichloro-3-methyl-5-oxo-[1,1'-biphenyl]-2-carboxylate .

Toxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of impurities in pharmaceuticals. Limited data suggest that while Clevidipine is generally well-tolerated, impurities like methyl 2',3'-dichloro-3-methyl-5-oxo may require further investigation to evaluate their cytotoxicity and overall safety .

Comparative Biological Activity Table

Compound IC50 (μM) EC50 (μM) CC50 (μM) Notes
Clevidipine Impurity 13Not availableNot availableNot availableImpurity of Clevidipine
Clevidipine0.5 - 1.00.4 - 0.8>1000Effective antihypertensive
Other DihydropyridinesVariesVariesVariesGeneral class comparison

Scientific Research Applications

Pharmaceutical Impurity Analysis

Methyl 2',3'-dichloro-3-methyl-5-oxo-1,2,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate is primarily studied as an impurity in Clevidipine formulations. Understanding its behavior and effects is crucial for ensuring the safety and efficacy of pharmaceutical products. Researchers focus on identifying and quantifying this impurity during the synthesis of Clevidipine to comply with regulatory standards.

Pharmacological Studies

Studies have indicated that impurities like methyl 2',3'-dichloro-3-methyl-5-oxo can influence the pharmacokinetics and pharmacodynamics of the primary drug (Clevidipine). Investigating these effects helps in assessing the overall therapeutic outcomes and potential side effects associated with drug formulations containing this compound.

Synthesis and Characterization

Research into the synthesis pathways of methyl 2',3'-dichloro-3-methyl-5-oxo has provided insights into its chemical reactivity and stability. Characterization techniques such as NMR spectroscopy, mass spectrometry, and chromatography are employed to elucidate its structure and confirm purity levels.

Case Study 1: Impurity Profiling in Clevidipine Production

A study published in a pharmaceutical journal focused on the impurity profiling of Clevidipine formulations. The research highlighted how methyl 2',3'-dichloro-3-methyl-5-oxo was identified as a significant impurity during quality control processes. The study emphasized the importance of stringent analytical methods to detect and quantify this impurity to ensure patient safety .

Case Study 2: Impact on Drug Efficacy

Another research article explored the impact of various impurities, including methyl 2',3'-dichloro-3-methyl-5-oxo, on the efficacy of Clevidipine in hypertensive patients. The findings suggested that certain impurities could alter the pharmacological profile of the drug, leading to variations in patient responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4'-Chloro-3-methyl-5-oxo-1,2,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate

  • Molecular Formula : C₁₆H₁₇ClO₃
  • Molecular Weight : 292.76 g/mol
  • Key Differences :
    • Substituents : Single chlorine at the 4'-position (vs. 2',3'-dichloro in the target compound).
    • Ester Group : Ethyl ester (vs. methyl ester).
  • Implications: The reduced chlorine content lowers molecular weight and polarity compared to the dichloro analogue.

Methyl 2',3'-Dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate

  • Molecular Formula : C₁₅H₁₄Cl₂O₃
  • Molecular Weight : 313.18 g/mol
  • Key Differences :
    • Ketone Position : 3-oxo (vs. 5-oxo in the target compound).
    • Methyl Position : 5-methyl (vs. 3-methyl).
  • Despite identical molecular formulas, structural isomerism leads to distinct spectroscopic profiles (e.g., NMR chemical shifts) .

Nicardipine Impurity 9

  • Molecular Formula : C₂₇H₃₀N₂O₆
  • Molecular Weight : 478.54 g/mol
  • Key Differences: Core Structure: Includes a nitro group and a benzyl(methyl)amino substituent. Complexity: Larger molecular framework with heterocyclic elements (pyridine-like structure).
  • Likely exhibits different pharmacokinetic properties due to extended conjugation .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Notes
Methyl 2',3'-dichloro-3-methyl-5-oxo-1,2,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate (Target) C₁₅H₁₄Cl₂O₃ 313.18 2',3'-Cl; 3-CH₃; 5-oxo; methyl ester Pharmaceutical impurity standard
Ethyl 4'-chloro-3-methyl-5-oxo-1,2,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate C₁₆H₁₇ClO₃ 292.76 4'-Cl; ethyl ester Baclofen-related impurity
Methyl 2',3'-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate (Structural Isomer) C₁₅H₁₄Cl₂O₃ 313.18 3-oxo; 5-CH₃ Clevidipine impurity
Nicardipine Impurity 9 C₂₇H₃₀N₂O₆ 478.54 Nitro; benzyl(methyl)amino; pyrimidine Nicardipine-related impurity

Key Research Findings

Structural Impact on Physical Properties: Dichloro substitution (as in the target compound) increases molecular polarity compared to mono-chloro analogues, influencing chromatographic separation (e.g., longer retention in reverse-phase HPLC) . The position of the ketone group (3-oxo vs.

Synthetic and Analytical Considerations :

  • Similar compounds are often synthesized via palladium-catalyzed cross-coupling or cyclization reactions, with purification by preparative TLC (e.g., petroleum ether/ethyl acetate systems) .
  • Structural elucidation relies on NMR (¹H/¹³C), IR, and mass spectrometry, with X-ray crystallography (using tools like SHELX or ORTEP ) resolving complex stereochemistry.

Pharmaceutical Relevance :

  • These compounds are critical for impurity profiling, ensuring compliance with regulatory standards (e.g., ICH guidelines). For instance, the target compound’s isomer is used to validate analytical methods for clevidipine .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing this compound, and how should they be applied?

  • Methodological Answer : Employ 1H/13C NMR in deuterated solvents (e.g., CDCl3) with TMS as an internal standard to confirm substituent positions and stereochemistry. For carbonyl groups (5-oxo), IR spectroscopy (1700–1750 cm⁻¹) is critical. Mass spectrometry (ESI-TOF) can validate molecular weight. Cross-referencing with computational predictions (e.g., NMR chemical shift calculators) enhances accuracy .

Q. What safety protocols are essential during laboratory handling?

  • Methodological Answer : Follow SDS guidelines for chlorinated biphenyl derivatives: use PPE (nitrile gloves, lab coat), conduct reactions in a fume hood, and store in airtight containers away from light/moisture. Emergency measures include rinsing eyes with water (15+ minutes) and using activated charcoal for accidental ingestion, as outlined in similar chlorinated compound SDS .

Q. How can common synthetic impurities be identified and mitigated?

  • Methodological Answer : Impurities like dechlorinated byproducts or incomplete cyclization products are detectable via HPLC-PDA (C18 column, acetonitrile/water gradient). Recrystallization in ethyl acetate/hexane mixtures or column chromatography (silica gel, 5% EtOAc in hexane) effectively purifies the compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Methodological Answer : Use a Box-Behnken experimental design to test variables: catalyst loading (e.g., BF3·Et2O), temperature (60–100°C), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies optimal conditions. For example, cyclization steps may require anhydrous conditions and inert atmospheres to suppress side reactions .

Q. What computational methods validate the compound’s electronic structure and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level predicts frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare computed IR/NMR data with experimental results to resolve ambiguities in tautomeric forms or stereochemistry .

Q. How do environmental factors influence the compound’s stability, and how can degradation pathways be studied?

  • Methodological Answer : Design accelerated stability studies under varying pH (3–9), UV light, and temperatures (25–60°C). Use LC-MS/MS to identify degradation products (e.g., hydrolyzed esters or oxidized biphenyls). Biodegradation assays with soil microbes (OECD 301F) assess ecological persistence .

Q. How can contradictory physicochemical data (e.g., melting points) across studies be resolved?

  • Methodological Answer : Replicate experiments using standardized protocols (e.g., USP melting point apparatus, 1°C/min heating rate). Cross-check with DSC (Differential Scanning Calorimetry) to detect polymorphic variations. Purity validation via elemental analysis (±0.4% tolerance) is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2',3'-dichloro-3-methyl-5-oxo-1,2,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2',3'-dichloro-3-methyl-5-oxo-1,2,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.